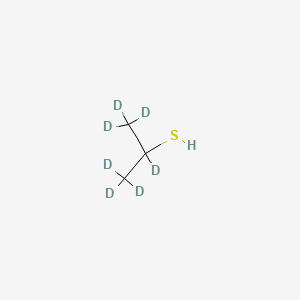

2-Propane-D7-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H8S |

|---|---|

Molecular Weight |

83.21 g/mol |

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropane-2-thiol |

InChI |

InChI=1S/C3H8S/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D |

InChI Key |

KJRCEJOSASVSRA-YYWVXINBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])S |

Canonical SMILES |

CC(C)S |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Technical Guide and Safety Data Protocol for 2-Propanethiol-d7 in Isotopic Dilution Mass Spectrometry

Executive Summary

In drug metabolism and pharmacokinetic (DMPK) studies, tracking the fate of sulfhydryl-containing xenobiotics is notoriously difficult due to the rapid auto-oxidation of free thiols into disulfides. As an application scientist, I rely on stable isotope dilution assays (SIDA) to bypass these analytical artifacts. This whitepaper provides an in-depth technical analysis of 2-Propanethiol-d7 (isopropyl mercaptan-d7), detailing its physicochemical properties, safety data sheet (SDS) handling protocols, and its integration into self-validating experimental workflows.

Chemical Identity and Isotopic Rationale

2-Propanethiol-d7 (CAS: 1219803-56-1) is the heptadeuterated analog of 2-propanethiol. A critical design choice in stable isotope labeling of thiols is determining where to place the heavy isotopes.

The Causality of the d7 Selection: Novice researchers often look for fully deuterated (d8) standards. However, the sulfhydryl proton (-SH) is highly labile and exchanges rapidly with protic solvents (like H₂O in biological matrices). If a d8 standard were used, the deuterium on the sulfur would immediately exchange with environmental hydrogen, leading to unpredictable mass shifts. By utilizing the 1[1], the deuterium atoms are locked onto the carbon backbone (C₃D₇), rendering the isotopic label non-exchangeable. This guarantees a stable, predictable +7 Da mass shift during mass spectrometry, effectively preventing isobaric interference from endogenous molecules.

Quantitative Physicochemical Data

The following table summarizes the core properties of 2-Propanethiol-d7 compared to its unlabelled counterpart, synthesizing data crucial for chromatographic method development.

| Property | 2-Propanethiol (Unlabelled) | 2-Propanethiol-d7 (Labelled) |

| CAS Number | 75-33-2 | 1219803-56-1 |

| Molecular Formula | C₃H₈S | C₃HD₇S |

| Molecular Weight | 76.16 g/mol | 83.20 g/mol |

| Boiling Point | 57–60 °C | ~57–60 °C |

| Vapor Pressure | 455 mmHg (at 37.8 °C) | ~455 mmHg (at 37.8 °C) |

| Flash Point | -31 °C (Closed Cup) | -31 °C (Closed Cup) |

| Density | 0.82 g/mL at 25 °C | ~0.89 g/mL at 25 °C |

Note: The increased density of the d7 analog is a direct result of the kinetic isotope effect and the heavier mass of deuterium compared to protium, which must be accounted for when preparing volumetric standard solutions.

Hazard Identification & Mechanistic Toxicology (SDS)

Handling 2-Propanethiol-d7 requires stringent adherence to safety protocols. Because the isotopic labeling does not alter the chemical reactivity or toxicity of the molecule, the applies directly to the d7 variant.

Understanding the mechanism behind these hazards is essential for designing safe laboratory environments.

| GHS Hazard Code | Description | Mechanistic Causality |

| H225 | Highly flammable liquid and vapor | Driven by its extreme vapor pressure (455 mmHg) and low flash point (-31 °C). Vapors are 2.6 times heavier than air, allowing them to travel along benchtops to ignition sources. |

| H317 | May cause allergic skin reaction | Haptenization: Free thiols act as haptens. They penetrate the stratum corneum and form covalent disulfide bonds with epidermal proteins, triggering a T-cell mediated immune response. |

| H336 | May cause drowsiness/dizziness | The highly lipophilic nature of the short-chain mercaptan allows it to rapidly cross the blood-brain barrier, temporarily depressing the central nervous system. |

| H410 | Very toxic to aquatic life | Thiols have a profound affinity for transition metals. In aquatic ecosystems, they bind to and inhibit essential metalloenzymes (e.g., copper/zinc-dependent proteins) in microorganisms and fish. |

Experimental Workflow: Self-Validating SIDA Protocol

To accurately quantify volatile thiols in biological matrices, we must overcome their tendency to auto-oxidize or volatilize. The following step-by-step protocol is designed as a self-validating system . By introducing the 2-Propanethiol-d7 standard at the very first step, any subsequent loss of the analyte (via oxidation or evaporation) is identically mirrored by the standard, preserving the Light/Heavy isotopic ratio.

Step-by-Step Methodology

-

Matrix Spiking (The Validation Anchor): Transfer 100 µL of the biological sample (e.g., plasma) into a sealed headspace vial. Immediately inject 10 µL of a known concentration of 2-Propanethiol-d7 directly into the matrix. Causality: Spiking before any processing ensures matrix effects and extraction losses apply equally to both the endogenous thiol and the internal standard.

-

In-Situ Derivatization (Alkylation): Add 50 µL of 10 mM N-ethylmaleimide (NEM) in phosphate buffer (pH 7.4). Incubate for 15 minutes at room temperature. Causality: NEM rapidly reacts with free sulfhydryl groups via Michael addition, forming a stable thioether. This prevents the artifactual formation of disulfides during sample workup.

-

Liquid-Liquid Extraction (LLE): Add 500 µL of ice-cold hexane. Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes. Extract the upper organic layer. Causality: The thioether derivative is highly lipophilic, allowing for clean extraction into hexane while precipitating matrix proteins.

-

GC-MS/MS Analysis: Inject 1 µL of the hexane extract into a Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantify the ratio of the unlabelled peak to the +7 Da shifted d7 peak.

Caption: GC-MS/MS workflow utilizing 2-Propanethiol-d7 for self-validating thiol quantification.

Safe Handling and Oxidative Disposal Logic

Mercaptans possess an extraordinarily low odor threshold, often detectable by the human nose in the parts-per-billion (ppb) range. Standard disposal by evaporation in a fume hood or simple waste pooling is unacceptable and highly disruptive to laboratory operations.

The Self-Validating Disposal Protocol: To ensure environmental compliance and eliminate odor, thiol waste must be chemically neutralized before disposal. As recommended by 2[2], the self-validating disposal protocol involves the oxidative conversion of the volatile thiol to a non-volatile sulfonic acid using sodium hypochlorite (bleach). The disappearance of the skunk-like odor serves as immediate, empirical validation that the oxidation reaction has reached completion.

Caption: Logical workflow for the oxidative neutralization of volatile mercaptan waste.

Step-by-Step Disposal:

-

Work exclusively inside a Class II chemically rated fume hood.

-

Slowly stir the 2-Propanethiol-d7 waste into a large excess of 5% sodium hypochlorite (NaOCl) solution. Caution: The reaction is exothermic.

-

Allow the mixture to react for 24 hours to ensure complete oxidation from the thiol (-SH) to the sulfonic acid (-SO₃H).

-

Quench any unreacted hypochlorite oxidant by adding sodium thiosulfate until the solution tests negative for oxidizers via starch-iodide paper.

-

Dispose of the resulting aqueous mixture in standard hazardous aqueous waste streams.

References

Sources

Precision Isotopic Enrichment: A Technical Guide to 2-Propane-d7-thiol in Quantitative Mass Spectrometry

Executive Summary

In modern analytical chemistry—spanning proteomics, metabolomics, and flavor profiling—the accurate quantification of highly reactive, low-abundance thiol compounds is a persistent challenge. 2-Propane-d7-thiol (also known as Isopropyl-d7 mercaptan) serves as a critical Stable Isotope-Labeled Standard (SILS) designed to overcome these analytical hurdles. By leveraging a highly controlled isotopic enrichment level (typically 98 atom % D), this deuterated compound provides a predictable +7 Da mass shift, enabling absolute quantification via Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) without spectral interference from natural isotopologues[1].

This whitepaper provides an in-depth mechanistic analysis of 2-Propane-d7-thiol, detailing its physicochemical properties, the causality behind its structural design, and self-validating experimental protocols for its application in complex matrices.

Chemical & Isotopic Specifications

To utilize 2-Propane-d7-thiol effectively, researchers must understand its baseline specifications. The compound is synthesized to replace all seven carbon-bound hydrogen atoms with deuterium, leaving the highly reactive sulfhydryl (-SH) proton unlabeled to preserve natural thiol-disulfide exchange kinetics.

Table 1: Physicochemical and Isotopic Properties of 2-Propane-d7-thiol

| Parameter | Specification | Causality / Analytical Significance |

| Chemical Name | 2-Propanethiol-D7 | Branched aliphatic structure provides distinct retention times in reverse-phase LC. |

| CAS Number | 1219803-56-1 | Unique identifier for the d7-labeled variant[2]. |

| Unlabeled CAS | 75-33-2 | Reference for baseline chromatographic alignment. |

| Molecular Formula | C₃HD₇S or (CD₃)₂CDSH | The -SH proton remains unexchanged to allow standard derivatization reactions[3]. |

| Molecular Weight | 83.2038 g/mol | +7.04 Da shift compared to the unlabeled analog (76.16 g/mol ). |

| Isotopic Enrichment | 98 atom % D | Ensures the isotopic envelope is tightly clustered at M+7, minimizing M+4 to M+6 isotopologues[2]. |

| Chemical Purity | ≥ 98% | Prevents introduction of isobaric contaminants into the MS source. |

Mechanistic Insights: The Causality of Experimental Choices

The Rationale Behind 98 Atom % D Enrichment

Isotopic enrichment levels are not arbitrary. A 98 atom % D enrichment across seven positions yields a highly specific isotopic envelope. If the enrichment were lower (e.g., 90%), the statistical distribution of deuterium incorporation would result in significant populations of M+4, M+5, and M+6 isotopologues. In quantitative mass spectrometry, this broad distribution dilutes the signal intensity of the target Multiple Reaction Monitoring (MRM) transition and raises the Limit of Detection (LOD). At 98% enrichment, the signal is heavily concentrated at the M+7 peak, maximizing detector response.

The +7 Da Mass Shift and Spectral Isolation

Small organic molecules naturally contain heavy isotopes (e.g., ¹³C, ³⁴S), which create M+1 and M+2 peaks in the mass spectrum. When using an internal standard, a mass shift of at least +3 Da is required to avoid overlap with the analyte's natural isotopic envelope[1]. The +7 Da shift provided by 2-Propane-d7-thiol completely isolates the internal standard from the analyte, ensuring zero cross-talk during MS/MS quantification.

Mechanistic rationale for the +7 Da mass shift in avoiding natural isotopic interference.

Thiol-Disulfide Exchange and Derivatization

Free thiols are highly susceptible to auto-oxidation, forming disulfides that evade detection. To prevent this, samples are often derivatized using reagents like N-phenylmaleimide (NPM) or 4,4′-dithiodipyridine (DTDP)[4]. Furthermore, 2-propanethiol has been successfully utilized to derivatize complex biomolecules, such as microcystins, leveraging the thiol group to differentiate isobaric amino acids via unique neutral losses in MS/MS[5].

Experimental Protocol: Self-Validating LC-MS/MS Quantification

To ensure scientific integrity, the following protocol represents a self-validating system . By introducing the 2-Propane-d7-thiol standard at the very beginning of the extraction phase, any subsequent losses due to oxidation, incomplete derivatization, or matrix suppression affect the analyte and the internal standard equally, canceling out errors in the final ratio.

Step-by-Step Methodology

Step 1: Matrix Spiking (The Internal Control)

-

Aliquot 1.0 mL of the biological or chemical sample into a low-bind microcentrifuge tube.

-

Spike the sample with a precisely known concentration (e.g., 50 ng/mL) of 2-Propane-d7-thiol (98 atom % D).

-

Self-Validation Check: Prepare a "Blank Matrix" spiked only with the internal standard. This ensures the d7-standard does not contain unlabeled trace impurities that could artificially inflate the endogenous analyte signal.

Step 2: Thiol Stabilization (Derivatization)

-

Add 100 µL of a derivatizing agent (e.g., 10 mM NPM in acetonitrile) to the spiked sample to trap the free sulfhydryl groups[4].

-

Incubate in the dark at room temperature for 30 minutes. The rapid Michael addition of the thiol to the maleimide double bond prevents auto-oxidation.

-

Quench the reaction by adding 10 µL of 1% formic acid.

Step 3: UHPLC-MS/MS Analysis

-

Inject 5 µL of the derivatized sample onto a polar end-capped C18 column (e.g., 100 × 2.1 mm, 1.9 µm).

-

Utilize a gradient elution of Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid).

-

Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using MRM.

-

Monitor the specific precursor-to-product ion transitions for both the unlabeled derivatized thiol and the d7-labeled derivatized thiol.

Step 4: Data Processing and Absolute Quantification

-

Extract the chromatograms for the M and M+7 transitions.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Multiply the ratio by the known spike concentration of 2-Propane-d7-thiol to determine the absolute concentration of the endogenous analyte, inherently corrected for recovery losses.

Workflow for thiol quantification using 2-Propane-d7-thiol as a stable isotope-labeled standard.

Conclusion

The utilization of 2-Propane-d7-thiol at a 98 atom % D enrichment level provides an elegant, highly controlled mechanism for absolute quantification in mass spectrometry. By understanding the causality behind the +7 Da mass shift and employing self-validating derivatization protocols, researchers can achieve unparalleled accuracy in tracking thiol-disulfide dynamics and quantifying trace volatiles in complex biological matrices.

References

-

Loh, Y. Y., et al. "Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules". Chemical Reviews, ACS Publications. Available at: [Link]

-

Bonnafoux, H., et al. "Interactions Between Fermentation Temperature and Yeast Strain: Impacts on Polyfunctional Thiol Release and Beer Aroma". Journal of the American Society of Brewing Chemists, Taylor & Francis. Available at: [Link]

-

Miles, C. O., et al. "Identification of Serine-Containing Microcystins by UHPLC-MS/MS Using Thiol and Sulfoxide Derivatizations and Detection of Novel Neutral Losses". PMC / NIH. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Propane-d7-thiol | CAS 1219803-56-1 | LGC Standards [lgcstandards.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Identification of Serine-Containing Microcystins by UHPLC-MS/MS Using Thiol and Sulfoxide Derivatizations and Detection of Novel Neutral Losses - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Comparative Analysis of Deuterated Propanethiol Isomers

2-Propane-d7-thiol vs. 1-Propanethiol-d7

Executive Summary

In the precision-driven field of drug development and metabolic profiling, deuterated isotopologues serve as critical tools for elucidating reaction mechanisms and quantifying trace analytes.[1] This guide provides a definitive technical comparison between 2-Propane-d7-thiol (Isopropyl mercaptan-d7) and 1-Propanethiol-d7 (n-Propyl mercaptan-d7).

While these two compounds are structural isomers sharing the molecular formula

Part 1: Structural & Physicochemical Characterization[2]

The fundamental difference lies in the carbon backbone connectivity. Both compounds possess a fully deuterated propyl chain (

Comparative Properties Table

| Feature | 1-Propanethiol-d7 | 2-Propane-d7-thiol |

| IUPAC Name | ( | ( |

| Common Name | n-Propyl mercaptan-d7 | Isopropyl mercaptan-d7 |

| CAS Number | 1219803-52-7 | 1219803-56-1 |

| Structure | ||

| Geometry | Linear (Primary Thiol) | Branched (Secondary Thiol) |

| Boiling Point (Est.) * | ~67–68 °C | ~52–55 °C |

| Steric Hindrance | Low (High nucleophilicity) | Moderate (Steric shielding of S) |

| Major MS Fragment |

*Note: Deuteration typically induces a slight depression in boiling point due to the inverse isotope effect on London dispersion forces, though values remain close to non-deuterated analogs.

Part 2: Synthetic Methodologies

To ensure high isotopic enrichment (>98% D) and chemical purity, the synthesis of these thiols typically proceeds via nucleophilic substitution on the corresponding deuterated alkyl halides. The Thiourea Method is preferred over direct sulfhydration (NaSH) to minimize dialkyl sulfide byproducts.

Synthesis Workflow (Graphviz)

Figure 1: Parallel synthesis pathways for deuterated propanethiols via the isothiouronium salt intermediate to prevent sulfide formation.

Experimental Protocol: The Thiourea Route

Self-Validating Step: The formation of the isothiouronium salt is indicated by the dissolution of the thiourea and precipitation of the salt upon cooling.

-

Reagents: 1.0 eq Alkyl Bromide-d7, 1.1 eq Thiourea, 95% Ethanol.

-

Reflux: Heat the mixture to reflux. 1-Bromopropane-d7 reacts rapidly (1-2 hrs); 2-Bromopropane-d7 requires longer (3-5 hrs) due to steric hindrance at the secondary carbon.

-

Hydrolysis: Add 5M NaOH (aq) to the reaction mixture and reflux for 2 hours.

-

Mechanism: The hydroxide attacks the carbonyl-like carbon of the isothiouronium, releasing urea and the thiolate.

-

-

Isolation: Acidify with dilute

to protonate the thiolate ( -

Purification: Fractional distillation.

-

Checkpoint: 2-Propane-d7-thiol will distill at a significantly lower temperature (~52°C) than the 1-isomer (~67°C).

-

Part 3: Advanced Analytical Profiling

Distinguishing these isomers requires careful interpretation of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data, as the deuterium atoms silence the alkyl signals in standard proton NMR.

1. Mass Spectrometry (EI, 70 eV)

Both isomers have a molecular ion (

-

1-Propanethiol-d7 (

):-

Base Peak: Typically

46 ( -

Mechanism: McLafferty-like rearrangement or 1,2-elimination is favored in primary thiols.

-

-

2-Propane-d7-thiol (

):-

Base Peak: Typically

65 ( -

Mechanism: Alpha-cleavage is dominant. The bond between the central carbon and a methyl group breaks, losing a

radical (mass 18). - .

-

2. NMR Spectroscopy (

vs.

)

| Nucleus | 1-Propanethiol-d7 | 2-Propane-d7-thiol |

| Silent Alkyl Region. Only the -SH proton is visible (~1.3-1.6 ppm). Signal appears as a broad singlet or complex multiplet due to coupling with | Silent Alkyl Region. -SH proton visible (~1.4-1.7 ppm). Signal appears as a broad singlet due to coupling with | |

| Three distinct signals corresponding to | Two distinct signals: Methyls ( |

Part 4: Applications in Drug Development[1][8]

These deuterated thiols are not merely solvents; they are active probes in DMPK (Drug Metabolism and Pharmacokinetics) .

Kinetic Isotope Effect (KIE) Studies

In metabolic pathways involving sulfur, such as S-oxidation or S-dealkylation, these compounds help identify the rate-limiting step.

-

S-Dealkylation Probe:

-

Cytochrome P450 enzymes often hydroxylate the alpha-carbon (adjacent to Sulfur) leading to C-S bond cleavage.

-

1-Propanethiol-d7: The alpha-carbon is

. The C-D bond is stronger than C-H.[2] If alpha-hydroxylation is rate-limiting, a significant Primary KIE ( -

2-Propane-d7-thiol: The alpha-carbon is a

methine. Steric hindrance makes S-oxidation (sulfoxide formation) more competitive than dealkylation.

-

Internal Standards

Due to the +7 mass shift, these compounds are ideal internal standards for quantifying endogenous thiols or thiol-containing drugs via LC-MS/MS. They co-elute with the analyte but are mass-resolved, eliminating matrix effects.

Metabolic Pathway Diagram

Figure 2: Divergent metabolic fates of primary vs. secondary deuterated thiols. 1-Propanethiol-d7 is a probe for alpha-carbon oxidation (Path B), while 2-Propane-d7-thiol favors S-oxidation (Path A) due to alpha-carbon sterics and deuteration.

Part 5: Handling & Safety[9]

-

Volatility: 2-Propane-d7-thiol is highly volatile (BP ~52°C). Store in septum-sealed vials at 4°C to prevent loss and isotopic dilution via H/D exchange with atmospheric moisture (though C-D bonds are stable, the S-H proton can exchange).

-

Oxidation: Both isomers rapidly oxidize to disulfides (

) in air.-

Protocol: Always handle under inert atmosphere (

or -

Rescue: If disulfide forms, reduce with DTT or TCEP prior to use.

-

References

-

LGC Standards. 1-Propane-d7-thiol Product Data Sheet. Retrieved from

-

CDN Isotopes. 2-Propane-d7-thiol Safety and Specifications. Retrieved from

-

Pirali, T., et al. (2019).[3][4] "Applications of Deuterium in Medicinal Chemistry." Journal of Medicinal Chemistry, 62(11), 5276-5297.[3] Retrieved from

-

NIST Chemistry WebBook. Mass Spectrum of 2-Propanethiol. Retrieved from

-

Sigma-Aldrich. Synthesis of Thiols via Isothiouronium Salts. Retrieved from

Sources

Suppliers of high-purity 2-Propane-d7-thiol for research

Title: High-Purity 2-Propane-d7-thiol: Sourcing, Verification, and Application in Surface Science

Executive Summary

2-Propane-d7-thiol (Isopropyl-d7 mercaptan, CAS: 1219803-56-1) is a specialized isotopologue essential for high-precision surface chemistry and metabolic profiling. Unlike standard reagents, its value lies in the Kinetic Isotope Effect (KIE) and spectroscopic contrast .

For researchers in drug development, it serves as a metabolic probe to block cytochrome P450 oxidation sites. For surface scientists, it is the "gold standard" for characterizing Self-Assembled Monolayers (SAMs) on gold, where the C-D vibrational stretch (2100–2250 cm⁻¹) provides a silent-region window free from C-H interference.

This guide details the procurement landscape, mandatory verification protocols, and handling procedures required to maintain the integrity of this volatile, oxidation-prone compound.

Part 1: Technical Specifications & Quality Criticality

When sourcing 2-Propane-d7-thiol, two distinct purity metrics must be evaluated. A failure in either renders the compound useless for quantitative research.

| Specification | Requirement | Scientific Rationale |

| Isotopic Enrichment | ≥ 98 atom % D | Lower enrichment leads to complex multiplet splitting in NMR and "isotopic leaking" in neutron reflectometry, destroying contrast. |

| Chemical Purity | ≥ 98% | Thiols rapidly oxidize to disulfides (Di-isopropyl-d14-disulfide). Disulfides do not bind to Gold (Au) with the same kinetics as thiols, ruining SAM formation. |

| Appearance | Clear, Colorless Liquid | Yellowing indicates significant oxidation or polysulfide formation. |

| Storage State | Inert Gas (Ar/N₂) | Oxygen is the enemy. Air exposure accelerates dimerization. |

Part 2: Supplier Landscape

The market for 2-Propane-d7-thiol is niche. Most "suppliers" are actually distributors for a single primary manufacturer. Recognizing this supply chain hierarchy prevents delays and reduces markup costs.

Primary Manufacturer vs. Distributors

-

CDN Isotopes (Canada)

-

Role: Primary Manufacturer.

-

Product Code: D-6042.

-

Pack Sizes: 0.1 g, 0.25 g.

-

Notes: Most other suppliers (LGC, Fisher) drop-ship from CDN. Buying direct often ensures the freshest batch, minimizing disulfide content.

-

-

LGC Standards / TRC (Toronto Research Chemicals)

-

Role: Distributor / Custom Synthesis.

-

Notes: Excellent for certified reference standards (CoA), but lead times can be longer if stock is not local.

-

-

Sigma-Aldrich (Merck)

-

Role: Aggregator.

-

Notes: Often lists the unlabeled version (CAS 75-33-2) prominently. Ensure you are purchasing the deuterated isotopologue (often under the "Isotec" brand or via third-party sourcing).

-

Part 3: Procurement & Verification Protocol

Trusting a Certificate of Analysis (CoA) for a thiol is risky because oxidation occurs after packaging. You must validate the compound upon receipt.

Workflow: The "Self-Validating" Protocol

The following diagram outlines the logic flow for receiving and verifying the compound to ensure experimental integrity.

Figure 1: Analytical workflow for validating isotopic and chemical purity upon receipt.

Analytical Checkpoints

-

1H NMR (Proton NMR):

-

Goal: Confirm isotopic enrichment.

-

Expectation: The spectrum should be essentially silent. Residual peaks at 1.3 ppm (d, CH3) or 3.0 ppm (m, CH) indicate incomplete deuteration.

-

Standard: < 2% residual proton signal integration relative to an internal standard.

-

-

GC-MS (Gas Chromatography - Mass Spectrometry):

-

Goal: Detect oxidation (Disulfide).

-

Expectation:

-

Thiol Peak: ~83 m/z.

-

Disulfide Peak: ~164 m/z (Di-isopropyl-d14-disulfide).

-

-

Action: If disulfide > 5%, the sample must be reduced (e.g., with DTT or Triphenylphosphine) before use in SAM formation.

-

Part 4: Handling & Storage (The "Experience" Pillar)

2-Propane-d7-thiol is volatile (bp ~52°C) and "stench" active. Improper handling leads to lab contamination and sample degradation.

-

The "Double-Containment" Rule: Store the primary vial inside a secondary jar containing activated charcoal. This absorbs fugitive odors and prevents the "skunk" smell from permeating the freezer.

-

Oxidation Prevention: Never store under air. If the septum is punctured, the remaining liquid must be transferred to a new vial, purged with Argon, and sealed with Parafilm.

-

Temperature: Store at -20°C . Room temperature storage accelerates disulfide formation by orders of magnitude.

Part 5: Advanced Applications & Mechanism

Why go through the trouble of sourcing the d7-variant? The answer lies in spectral contrast .

Application 1: Vibrational Spectroscopy (SFG / IR)

In Sum Frequency Generation (SFG) or IR spectroscopy of SAMs, the C-H stretching region (2800–3000 cm⁻¹) is often crowded by signals from the substrate or contaminants.

-

The d7 Advantage: The C-D stretch shifts to 2100–2250 cm⁻¹ . This region is "silent" in biological and organic matrices, allowing researchers to specifically probe the orientation and order of the thiol monolayer without background noise.

Application 2: Neutron Reflectometry

Deuterium has a coherent scattering length (

-

The d7 Advantage: By using d7-thiol on Gold, researchers create a high-contrast layer. When immersed in H₂O, the deuterated SAM is clearly distinguishable, allowing for precise measurement of layer thickness and hydration/penetration kinetics.

Figure 2: Mechanistic advantages of using deuterated thiols in surface science characterization.

References

-

CDN Isotopes. 2-Propane-d7-thiol Product Specifications. Retrieved from

-

LGC Standards. Reference Standards for Deuterated Thiols. Retrieved from

-

MDPI. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation. Retrieved from

-

Royal Society of Chemistry. Vibrational Spectroscopy of Deuterated Thiol SAMs. Retrieved from

-

Fisher Scientific. Isotopically Labeled Compounds Catalog. Retrieved from

Methodological & Application

Application Note: Isotope Dilution GC-MS for the Quantification of Volatile Sulfur Compounds Using 2-Propane-d7-thiol

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Technique: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Introduction & Mechanistic Rationale

Volatile sulfur compounds (VSCs), such as isopropyl mercaptan (2-propanethiol), are highly reactive, low-threshold odorants. They are critical analytical targets in environmental water monitoring[1], natural gas odorant profiling[2], and the quality control of fermented foods and beverages[3]. However, quantifying trace VSCs is notoriously difficult. Their high volatility and reactivity lead to significant losses during sample preparation, while complex matrices (e.g., humic acids in water, ethanol in spirits) cause unpredictable partitioning dynamics during headspace extraction.

To overcome these challenges, Isotope Dilution Mass Spectrometry (IDMS) is employed as the gold-standard definitive method[4]. By utilizing 2-Propane-d7-thiol as a Stable Isotope-Labeled Internal Standard (SIL-IS), analysts can establish a highly accurate, matrix-independent quantification workflow.

The Causality of IDMS

In traditional external calibration, matrix effects alter the extraction efficiency of the analyte. However, because 2-Propane-d7-thiol is chemically and thermodynamically identical to native 2-propanethiol, it experiences the exact same extraction inefficiencies, volatilization kinetics, and matrix suppression effects[5]. The two compounds co-elute perfectly from the GC column and undergo identical ionization in the MS source. The mass spectrometer differentiates them solely by their +7 Da mass shift. By quantifying the ratio of their peak areas rather than absolute signals, the method mathematically cancels out any analytical variance or matrix interference.

Experimental Workflow

Workflow for GC-MS Isotope Dilution Mass Spectrometry using 2-Propane-d7-thiol.

Quantitative Data & Operational Parameters

To ensure precise differentiation between the native analyte and the internal standard, Selected Ion Monitoring (SIM) mode is required. Table 1 outlines the mass shifts utilized for quantification.

Table 1: Physicochemical and MS Properties

| Compound | Molecular Formula | Exact Mass (Da) | Target Ion (SIM m/z) | Qualifier Ions (m/z) |

| 2-Propanethiol (Native) | C₃H₈S | 76.03 | 76 | 61, 43 |

| 2-Propane-d7-thiol (SIL-IS) | C₃HD₇S | 83.08 | 83 | 64, 46 |

Table 2: Recommended HS-SPME and GC-MS Parameters

| Parameter | Specification |

| Extraction Technique | Headspace Solid-Phase Microextraction (HS-SPME)[3] |

| SPME Fiber | 50/30 µm DVB/CAR/PDMS |

| Incubation / Extraction | 40°C for 10 min (Incubation) / 30 min (Extraction) |

| GC Column | DB-5MS or equivalent (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium (Constant flow: 1.0 mL/min) |

| Inlet Temperature | 250°C (Splitless mode, 1 min desorption time) |

| Oven Temperature Program | 35°C (hold 3 min) → 10°C/min to 150°C → 25°C/min to 250°C |

| MS Ionization | Electron Impact (EI, 70 eV) |

Step-by-Step Methodology

Step 1: Preparation of Standard Solutions

-

Prepare a primary stock solution of native 2-propanethiol (1 mg/mL) and 2-Propane-d7-thiol (1 mg/mL) in sealed amber vials using chilled methanol to prevent volatilization.

-

Dilute the primary stocks to create a working internal standard (IS) solution at 10 µg/L.

-

Critical Handling Note: Thiols oxidize rapidly. Store all stock solutions at -20°C and prepare fresh working solutions weekly.

Step 2: Sample Preparation and Spiking

-

Transfer exactly 10.0 mL of the liquid sample (or matrix-matched blank) into a 20 mL headspace vial containing 2.0 g of NaCl (to drive the "salting-out" effect, increasing thiol volatility).

-

Spike the sample with 50 µL of the 10 µg/L 2-Propane-d7-thiol working solution.

-

Immediately seal the vial with a PTFE/silicone septum cap to prevent the escape of VSCs.

Step 3: HS-SPME Extraction

-

Place the vial in the autosampler incubator at 40°C for 10 minutes to reach vapor-phase equilibrium.

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes.

-

Causality Note: The triple-coated fiber is specifically chosen because the Carboxen layer traps low-molecular-weight analytes like 2-propanethiol, while the DVB layer captures heavier matrix volatiles, preventing competitive displacement.

Step 4: GC-MS Analysis

-

Insert the SPME fiber into the GC inlet (250°C) for 1 minute in splitless mode to thermally desorb the analytes onto the head of the column.

-

Execute the GC oven program and acquire MS data in SIM mode (monitoring m/z 76, 83, 61, and 64).

-

Quantify the native 2-propanethiol concentration by plotting the area ratio (Area_m/z_76 / Area_m/z_83) against a previously established calibration curve.

Protocol Trustworthiness: A Self-Validating System

A robust analytical protocol must be inherently self-validating to prevent the reporting of erroneous data. This IDMS workflow incorporates two mandatory diagnostic checkpoints:

-

Isotopic Purity Verification (Zero-Point Check): Prior to running the sample sequence, analyze a matrix blank spiked only with the 2-Propane-d7-thiol internal standard. The complete absence of a signal at m/z 76 confirms that the SIL standard does not contain unlabelled impurities. If an m/z 76 peak is detected, the standard is contaminated, and any subsequent quantification will suffer from a positive bias.

-

Absolute Area Diagnostics (System Integrity Check): While IDMS relies on the ratio of the native to labeled peak areas, the absolute peak area of the m/z 83 ion must be continuously monitored across all injections. A sudden drop of >20% in the absolute area of 2-Propane-d7-thiol flags a systemic physical failure—such as SPME fiber degradation, a GC inlet leak, or extreme matrix quenching—allowing the analyst to halt the sequence before data is compromised.

References

-

A Turnkey Protocol for Detecting Taste and Odor Compounds in Drinking and Surface Waters by Gas Chromatography–Mass Spectrometry and Electron Capture Detector (GC–MS/ECD) LCGC International URL:[Link]

-

Characterization of Volatile Organic Compounds Present in Natural Gas at the Point of the Residential End User Environmental Science & Technology - ACS Publications URL:[Link]

-

Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry PubMed URL:[Link]

-

Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS PMC URL:[Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Robust Protocol for Isopropyl Mercaptan-d7 Spiking in Quantitative Natural Gas Odorant Analysis by GC-SCD/MS

Abstract

This application note provides a comprehensive, field-proven protocol for the use of isopropyl mercaptan-d7 (IPM-d7) as an internal standard (IS) for the quantitative analysis of sulfur-based odorants in natural gas. Natural gas is odorized with mercaptans and other sulfur compounds to ensure public safety by allowing for the detection of leaks by smell.[1][2][3] Accurate quantification of these odorants is a critical quality control and regulatory requirement.[2][4] This protocol details the principles of isotopic dilution, step-by-step procedures for standard preparation, sample spiking, and analysis by Gas Chromatography (GC) coupled with either a Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS). By incorporating a stable isotope-labeled internal standard, this method corrects for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy, precision, and reliability of results.

Introduction

Natural gas in its raw state is virtually odorless, creating a significant safety hazard in the event of a leak.[3] To mitigate this risk, gas distribution companies are mandated to add potent, foul-smelling sulfur compounds, a process known as odorization.[1][3] Common odorants include blends of various mercaptans (thiols) and sulfides, such as tert-butyl mercaptan (TBM), tetrahydrothiophene (THT), and isopropyl mercaptan (IPM).[3][5]

The analytical challenge lies in accurately measuring these reactive, low-concentration compounds within a complex hydrocarbon matrix.[6] Standard analytical methods, such as ASTM D5504, utilize Gas Chromatography (GC) with sulfur-selective detectors like the Sulfur Chemiluminescence Detector (SCD) for reliable quantification.[1][4][7] While powerful, external calibration methods can be susceptible to errors arising from sample handling, matrix effects, and instrumental drift.

The internal standard method is a well-established technique to enhance quantitative precision.[8] An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample.[8] A stable isotope-labeled (SIL) standard, such as Isopropyl Mercaptan-d7, represents the gold standard for this purpose.[9][10] Because its chemical and physical properties are nearly identical to its native counterpart, it co-elutes chromatographically and experiences the same behavior during sample processing, effectively canceling out many potential sources of error.[10][11] When analyzed by GC-MS, it is easily distinguished by its higher mass-to-charge ratio, providing unparalleled accuracy in quantification.[8][12]

The Principle of Isotopic Dilution with IPM-d7

Isotopic dilution is a powerful analytical technique that relies on altering the isotopic composition of a sample to determine the concentration of an analyte. The core of this protocol is the addition of a precisely known quantity of Isopropyl Mercaptan-d7 (the internal standard or "spike") to every calibration standard and unknown sample.

The Causality Behind the Method:

-

Compensation for Variability: The fundamental assumption is that any physical or chemical loss of the target analyte during sample collection, storage, or injection will be mirrored by a proportional loss of the deuterated internal standard.[8][11]

-

Chromatographic Behavior: IPM-d7 has nearly identical chromatographic properties to native IPM. When using detectors like SCD, which cannot distinguish between isotopes, a slight separation in retention time is necessary. However, the primary power of a SIL standard is realized with a mass-selective detector (MSD), where the standard can co-elute perfectly with the native analyte but is differentiated by its unique mass-to-charge (m/z) ratio.[10] This eliminates retention time shifts as a source of error.

-

Quantification: Instead of relying on the absolute peak area of the analyte, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[8] Since both are affected equally by analytical variations, this ratio remains constant and directly proportional to the analyte's concentration.

Materials and Reagents

| Category | Item | Specifications & Notes |

| Instrumentation | Gas Chromatograph (GC) | Agilent 8890, Shimadzu Nexis 2030, or equivalent, with Electronic Pneumatic Control (EPC).[4][13] |

| Detector | Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS). | |

| Autosampler | Gas-tight syringe or gas sampling valve system. | |

| Gases & Standards | Carrier Gas | Helium (He) or Hydrogen (H₂), >99.999% purity. |

| Detector Gases (SCD) | Air, Hydrogen (H₂), Oxygen (O₂) or Ozone (O₃) as required by manufacturer. | |

| IPM-d7 Standard | Certified Isopropyl Mercaptan-d7 in Nitrogen, 10-100 ppmv concentration in a passivated cylinder. | |

| Odorant Standard | Certified multi-component sulfur odorant mix in a natural gas or nitrogen matrix. | |

| Zero Gas | UHP Nitrogen or Helium for blanks and dilutions. | |

| Hardware & Consumables | GC Column | e.g., DB-Sulfur SCD (4.3 µm film), DB-1, or equivalent non-polar capillary column. |

| Gas Cylinders | Passivated aluminum or stainless steel cylinders for standards and samples to prevent analyte adsorption.[14] | |

| Regulators | Stainless steel, two-stage regulators for all gas lines. | |

| Sample Containers | Passivated gas sampling bags (e.g., Tedlar®) or cylinders. | |

| Syringes | Gas-tight syringes of various volumes (10 µL to 1 mL). | |

| Tubing | Sulfinert® or similarly deactivated stainless steel tubing for all sample transfer lines. |

Experimental Protocols

This section details the self-validating system for analysis, from standard preparation to sample spiking and instrumental measurement.

Preparation of the Isopropyl Mercaptan-d7 (IS) Working Standard

The objective is to create a working standard at a concentration suitable for spiking, typically in the 1-5 ppmv range. This protocol assumes dilution from a higher concentration certified stock.

Protocol Steps:

-

Cylinder Preparation: Select a clean, evacuated, and passivated gas cylinder of appropriate volume (e.g., 1-6 L). The importance of a properly treated cylinder cannot be overstated, as active sites on the cylinder walls will irreversibly adsorb sulfur compounds, compromising the standard's integrity.[14]

-

System Purge: Connect the certified IPM-d7 stock cylinder, the target working standard cylinder, and a zero-grade nitrogen cylinder to a clean dilution manifold. Purge the entire manifold multiple times with nitrogen to remove atmospheric contaminants.

-

Gravimetric or Volumetric Dilution:

-

Gravimetric (Preferred): Following the principles of ISO 6142, use a high-precision balance to add a specific mass of the IPM-d7 stock standard to the target cylinder.[15] Backfill the cylinder with a known mass of nitrogen to achieve the target concentration. This is the most accurate method.

-

Volumetric: Alternatively, use calibrated mass flow controllers to blend a precise flow of the stock standard with a larger, precise flow of nitrogen over time, feeding into the target cylinder.

-

-

Homogenization & Equilibration: Once filled, heat the working standard cylinder gently (e.g., with a heating blanket at 40°C) for a minimum of 24 hours and roll for 30 minutes to ensure complete homogenization and prevent condensation of heavier components.[14]

-

Verification: Analyze the newly prepared working standard against a certified reference material to confirm its concentration before use.

Calibration Curve Preparation

A multi-point calibration curve is essential for demonstrating linearity and ensuring accurate quantification.[16]

Protocol Steps:

-

Prepare Dilutions: Using a certified multi-component odorant standard, prepare a series of at least 5 calibration levels that bracket the expected sample concentration range (e.g., 0.1 ppmv to 10 ppmv). Prepare these in passivated gas bags or cylinders.

-

Spike All Levels: Add an identical, fixed amount of the IPM-d7 working standard to every calibration level and a "zero" blank. The final concentration of the IS should be consistent across all standards, typically in the mid-range of the calibration curve (e.g., 2 ppmv).

-

Analyze Standards: Inject each calibration standard into the GC system, performing at least three replicate injections per level to assess repeatability.[16]

-

Plot Curve: For each target odorant, plot the peak area ratio (Analyte Area / IS Area) on the y-axis versus the analyte concentration on the x-axis. The resulting curve should be linear with a correlation coefficient (R²) ≥ 0.995.[7]

Natural Gas Sample Spiking Protocol

This workflow illustrates the critical step of adding the internal standard to the unknown gas sample.

Caption: Workflow for IS Spiking and Analysis.

GC-SCD/MS Analytical Conditions

The following table provides typical starting conditions for the analysis, which should be optimized for the specific instrument and column used. These are based on guidelines found in methods like ASTM D5504.[1][7][17]

| Parameter | GC-SCD | GC-MS |

| Column | DB-Sulfur SCD, 60m x 0.32mm, 4.3µm | DB-1ms, 60m x 0.25mm, 1.0µm |

| Injection | Gas Sampling Valve (1 mL loop), Split 10:1 | Gas Sampling Valve (1 mL loop), Split 10:1 |

| Inlet Temp | 250 °C | 250 °C |

| Carrier Gas | Helium, Constant Flow @ 4 mL/min | Helium, Constant Flow @ 1.5 mL/min |

| Oven Program | 40°C (hold 5 min) to 200°C @ 10°C/min | 40°C (hold 5 min) to 200°C @ 10°C/min |

| Detector Temp | 800 °C (Furnace) | 280 °C (Transfer Line), 150 °C (Source) |

| Detector Mode | N/A | Scan or Selected Ion Monitoring (SIM) |

Data Analysis and Quantification

The use of an internal standard requires a two-step calculation process involving a Response Factor (RF).

-

Calculate the Relative Response Factor (RRF) for each analyte: This is determined from the analysis of the calibration standards. RRF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

-

Calculate the concentration of the analyte in the unknown sample: Using the average RRF from the calibration curve, the concentration in the spiked sample is calculated. Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RRF)

Method Validation

A protocol is only trustworthy if it is validated. The following parameters must be assessed to ensure the method is fit for purpose.

| Parameter | Acceptance Criteria | Rationale & Method |

| Linearity | R² ≥ 0.995 | Demonstrates a proportional response across the concentration range. Assessed from the calibration curve.[7] |

| Precision | ≤ 10% RSD | Assesses the repeatability of the measurement. Calculated from ≥7 replicate injections of a mid-level standard.[17] |

| Accuracy | 85-115% Recovery | Measures the agreement between the measured value and the true value. Determined by analyzing a certified reference material. |

| LOD / LOQ | S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) | Defines the lowest concentration that can be reliably detected and quantified. Determined from low-level standards. |

Conclusion

The use of Isopropyl Mercaptan-d7 as a spiking internal standard provides a robust and highly accurate framework for the quantification of odorants in natural gas. This isotopic dilution strategy effectively mitigates errors from sample handling and instrumental variability, which are common challenges in trace gas analysis. By following the detailed protocols for standard preparation, sample spiking, and method validation outlined in this note, analytical laboratories can achieve high-quality, defensible data that meets stringent regulatory and safety standards. This method represents a significant improvement over traditional external standard quantification, leading to greater confidence in critical natural gas quality measurements.

References

-

Agilent Technologies. (2016). Detection of Sulfur Compounds in Natural Gas According to ASTM D5504 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector. Source: Agilent, URL: [Link]

-

AC Analytical Controls. Analysis of Ultra low Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence according to ASTM D5504. Source: PAC L.P., URL: [Link]

-

ASTM International. (2020). D5504 Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence. Source: ASTM International, URL: [Link]

-

LabRulez GCMS. Analysis of Sulfur Compounds in Natural Gas According to ASTM D5504. Source: LabRulez GCMS, URL: [Link]

-

ASTM International. (2024). D5504 Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence. Source: ASTM International, URL: [Link]

-

LCGC North America. (2019). Chemiluminescence Detectors in Gas Chromatography: Interview with Agilent's Jason Ashe. Source: LCGC North America, URL: [Link]

-

PubMed. (1998). Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples. Source: National Library of Medicine, URL: [Link]

-

Shimadzu. G306A Analysis of Sulfur Compounds in Natural Gas by Nexis™ SCD-2030 According to ASTM D5504. Source: Shimadzu, URL: [Link]

-

Owlstone Inc. Top 5 Methods for Generating Calibration Gas Standards. Source: Owlstone Inc., URL: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Source: ResolveMass Laboratories Inc., URL: [Link]

-

ANSI Webstore. (2015). Gas analysis — Preparation of calibration gas mixtures. Source: ANSI Webstore, URL: [Link]

-

SCION Instruments. Determination of Sulphur Gases in Natural Gas. Source: SCION Instruments, URL: [Link]

-

International Journal of Basic and Applied Sciences. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Source: International Journal of Basic and Applied Sciences, URL: [Link]

-

FORCE Technology. Methods for traceable calibration of gas phase components. Source: FORCE Technology, URL: [Link]

-

SGS. Trace sulfur compounds analysis. Source: SGS, URL: [Link]

-

Ellutia. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Source: Ellutia, URL: [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. Source: AptoChem, URL: [Link]

-

ASGMT. CALIBRATION STANDARDS. Source: ASGMT, URL: [Link]

-

Chromatography Online. (2022). Determination of Sulfur-Based Odorants in Commercially Available Natural Gas with Flow-Modulated Comprehensive Two-Dimensional Gas Chromatography. Source: Chromatography Online, URL: [Link]

-

iTeh Standards. (2004). ISO 19739: Natural gas — Determination of sulfur compounds using gas chromatography. Source: iTeh Standards, URL: [Link]

-

GDS Corp. (2020). Mercaptan: The Chemical Behind Natural Gas Additives. Source: GDS Corp, URL: [Link]

Sources

- 1. D5504 Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence [store.astm.org]

- 2. D5504 Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence [store.astm.org]

- 3. gdscorp.com [gdscorp.com]

- 4. gcms.labrulez.com [gcms.labrulez.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. sgs.com [sgs.com]

- 7. agilent.com [agilent.com]

- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. texilajournal.com [texilajournal.com]

- 12. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. shimadzu.com [shimadzu.com]

- 14. asgmt.com [asgmt.com]

- 15. webstore.ansi.org [webstore.ansi.org]

- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 17. mtb.es [mtb.es]

Precision Quantification of Endogenous Thiols (GSH, Cys, Hcy) in Biological Matrices via LC-MS/MS

Application Note: AN-2026-THIOL

Executive Summary

The accurate quantification of endogenous thiols—specifically Glutathione (GSH), Cysteine (Cys), and Homocysteine (Hcy)—is critical for assessing cellular redox status and oxidative stress.[1][2] However, these analytes present a unique analytical challenge: rapid auto-oxidation during sample collection and low ionization efficiency in their native forms.

This Application Note details a robust, self-validating protocol using N-Ethylmaleimide (NEM) derivatization coupled with Deuterated Internal Standards (d-IS) . Unlike standard protocols that suffer from artifactual disulfide formation (e.g., GSSG), this method "freezes" the thiol state at the moment of collection, ensuring that the data reflects physiological reality, not sample handling artifacts.

Scientific Rationale & Mechanism

The Instability Challenge

Free thiols (

The Solution: Michael Addition Derivatization

To prevent oxidation, we utilize N-Ethylmaleimide (NEM).[2] NEM reacts instantaneously with free sulfhydryl groups via a Michael addition, forming a stable thioether adduct. This serves two purposes:

-

Stabilization: It permanently "caps" the thiol, preventing oxidation.

-

Ionization Enhancement: The maleimide moiety increases hydrophobicity, improving retention on Reverse Phase (C18) columns and enhancing ESI+ ionization efficiency.

The Role of Deuterated Standards

We employ stable isotope dilution using

-

Correction Logic: The IS is added before protein precipitation. It compensates for matrix-induced ionization suppression and variations in derivatization efficiency.[3]

-

The "Isotope Effect" Caveat: Note that deuterated isotopologues may elute slightly earlier than non-labeled analytes due to slightly lower lipophilicity. This protocol uses a gradient optimized to keep the IS and analyte within the same suppression window.

Experimental Workflow Visualization

Figure 1: Sample Preparation & Derivatization Workflow

This flowchart illustrates the critical "Point-of-Collection" stabilization required for data integrity.

Caption: Workflow for stabilization of free thiols. The addition of NEM must occur immediately to prevent auto-oxidation.

Materials & Reagents

-

Derivatizing Agent: N-Ethylmaleimide (NEM) (Sigma-Aldrich). Prepare fresh 100 mM stock in PBS.

-

Internal Standards:

-

Glutathione-glycine-

(or -

Cysteine-

. -

Homocysteine-

.

-

-

Mobile Phases:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.

Detailed Protocol

Phase A: Stock Preparation

-

IS Mix: Prepare a combined Internal Standard working solution containing 10 µM

-GSH, 10 µM -

NEM Stock: Prepare 100 mM NEM in PBS. Note: NEM hydrolyzes in water over time; prepare daily.

Phase B: Sample Collection & Derivatization (The "Golden Minute")

Scientific Note: The time between blood draw and NEM addition determines the accuracy of the "Reduced" thiol measurement.

-

Draw blood into pre-chilled K2-EDTA tubes.

-

Immediately transfer 50 µL of whole blood (or plasma) into a tube containing 5 µL of NEM Stock (Final conc ~10 mM).

-

Add 10 µL of IS Mix .

-

Vortex gently and incubate at Room Temperature (RT) for 10 minutes.

-

Why? This allows the NEM to alkylate all free -SH groups. The neutral pH (6.5-7.4) is ideal; higher pH (>8) promotes amine alkylation (side reaction), while lower pH (<5) slows the reaction.

-

-

Protein Crash: Add 200 µL of ice-cold Methanol (with 0.1% Formic Acid).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to an autosampler vial. Dilute 1:5 or 1:10 with Mobile Phase A to match initial mobile phase composition.

LC-MS/MS Method Parameters

Chromatographic Conditions

-

Flow Rate: 0.3 mL/min

-

Injection Vol: 2-5 µL

-

Gradient:

-

0-1 min: 2% B (Isocratic hold to elute salts)

-

1-6 min: 2% -> 40% B (Separation of thiol derivatives)

-

6-7 min: 40% -> 95% B (Wash)

-

7-9 min: 95% B

-

9.1 min: Re-equilibrate at 2% B.

-

Mass Spectrometry (MRM Transitions)

All analytes are detected as their NEM-derivatives .

-

Mass Shift: NEM addition adds +125.05 Da to the parent mass.

| Analyte | Native Mass (M+H) | NEM-Derivative (Precursor) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| Cysteine (Cys) | 122.0 | 247.1 | 158.1 | 122.0 | 15 |

| Cys-d4 (IS) | 126.0 | 251.1 | 162.1 | 126.0 | 15 |

| Homocysteine (Hcy) | 136.1 | 261.1 | 172.1 | 136.1 | 18 |

| Hcy-d4 (IS) | 140.1 | 265.1 | 176.1 | 140.1 | 18 |

| Glutathione (GSH) | 308.1 | 433.1 | 304.1 (Loss of Glu) | 201.0 | 22 |

| GSH-d5 (IS) | 313.1 | 438.1 | 309.1 | 206.0 | 22 |

Note: Transitions should be optimized for your specific instrument (Triple Quadrupole or Q-TOF).

Data Analysis & Validation

Matrix Effect Correction

Calculate the Matrix Factor (MF) to ensure the IS is compensating correctly.

Linearity & Calibration

-

Prepare calibration curves using Analyte Standards spiked into a surrogate matrix (e.g., PBS or stripped plasma) and treated with NEM exactly as samples.

-

Do not use pre-derivatized standards for the curve; derivatizing the standards alongside the samples controls for derivatization efficiency.

Figure 2: Reaction Mechanism

Understanding the chemistry ensures troubleshooting capability.

Caption: Michael addition of thiol to NEM. This reaction is irreversible under physiological conditions.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Signal for GSH | Incomplete derivatization or pH too low. | Check pH of buffer; ensure it is > 6.[4]0. Prepare fresh NEM. |

| High Background/Ghost Peaks | Excess NEM reacting with mobile phase. | Ensure excess NEM is diverted to waste or separated chromatographically. |

| Split Peaks | Diastereomer formation. | NEM derivatization creates a new chiral center. C18 columns may resolve these diastereomers. Integrate both peaks if they split. |

| IS/Analyte RT Shift | Deuterium Isotope Effect. | Use a shallower gradient slope to force co-elution, or switch to |

References

-

Giustarini, D., et al. (2013). "Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides." Journal of Chromatography B.

-

Ortmayr, K., et al. (2015). "An integrated metabolomics workflow for the quantification of sulfur pathway intermediates employing thiol protection with N-ethyl maleimide." Analyst.

-

Thermo Fisher Scientific. "Introduction to Thiol Modification and Detection." Protein Biology Application Notes.

-

BenchChem. "Correcting for Matrix Effects in Mass Spectrometry Using Deuterated Standards." Application Protocols.

-

Khaikin, E., et al. (2025). "Quantification of Thiophenols...[5] after Derivatization with N-Ethylmaleimide."[1][2][4][5][6][7] Journal of Agricultural and Food Chemistry.

Sources

- 1. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Best practices for cysteine analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of Response Factors for Isopropyl Mercaptan using d7-Stable Isotope Dilution GC-MS

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quantification of Genotoxic Impurities (GTIs). It details the protocol for determining the Relative Response Factor (RRF) of Isopropyl Mercaptan (IPM) using its stable isotope-labeled analog, d7-Isopropyl Mercaptan (d7-IPM), via GC-MS.

Executive Summary

Isopropyl Mercaptan (2-propanethiol, IPM) is a potent nucleophile often used in pharmaceutical synthesis. Due to its reactivity and potential genotoxicity, it must be controlled to trace levels (ppm/ppb) in Active Pharmaceutical Ingredients (APIs).[1]

Quantifying IPM is challenging due to:

-

High Volatility: Boiling point ~58°C, leading to evaporative losses during sample prep.

-

Reactivity: Rapid oxidation to di-isopropyl disulfide.

-

Matrix Effects: API matrices can suppress or enhance signal response in headspace analysis.

This protocol utilizes Stable Isotope Dilution Analysis (SIDA) with d7-Isopropyl Mercaptan as the Internal Standard (IS). Because d7-IPM shares nearly identical physicochemical properties with IPM but possesses a distinct mass shift (+7 Da), it compensates for extraction inefficiency, matrix effects, and evaporative loss in real-time.

Scientific Rationale & Theory

The Role of Relative Response Factor (RRF)

In trace analysis, relying on external calibration assumes that the instrument response is perfectly linear and stable over time. However, ionization efficiency in Mass Spectrometry (MS) fluctuates. The RRF normalizes the analyte's response against a stable internal standard.

The General Equation for RRF is:

Where:

When using a deuterated analog (d7-IPM), the chemical behavior is identical to the analyte. Therefore, the RRF should theoretically approach 1.0 .[2] Deviations from 1.0 indicate Mass Discrimination (difference in ionization efficiency or transmission between the light and heavy isotopes) or Isotope Effects in the headspace partition coefficient.

Why d7-Isopropyl Mercaptan?

-

Mass Shift: The d7-analog ((CD3)2CD-SH) shifts the molecular ion from m/z 76 (IPM) to m/z 83 (d7-IPM). This +7 Da shift prevents "cross-talk" or spectral overlap in Selected Ion Monitoring (SIM) mode.

-

Co-elution: The d7-analog elutes at virtually the same retention time as IPM (often slightly earlier due to the deuterium isotope effect). This ensures that both compounds experience the exact same matrix environment and ionization conditions at the moment of detection.

Materials & Instrumentation

Reagents

| Reagent | Description | Grade |

| Analyte | Isopropyl Mercaptan (2-Propanethiol) | Reference Standard (>99%) |

| Internal Standard | d7-Isopropyl Mercaptan | Isotopic Purity >98% D |

| Diluent | Dimethyl Sulfoxide (DMSO) or DMAc | Headspace Grade (Low Benzene) |

| Matrix Blank | Drug Substance (API) free of IPM | For recovery studies |

GC-MS Parameters

-

System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

-

Inlet: Split/Splitless (set to Split 5:1 to improve peak shape of volatile thiols).

-

Column: DB-624 or DB-WAX UI (30m x 0.25mm x 1.4µm). Note: Thick film is required to retain volatile IPM.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Headspace Parameters:

-

Incubation: 80°C for 20 min.

-

Syringe Temp: 90°C.

-

Caution: Do not overheat (>100°C) as mercaptans can degrade or oxidize in the vial.

-

MS Acquisition (SIM Mode)

To maximize sensitivity and selectivity, use Selected Ion Monitoring (SIM).

| Compound | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Dwell Time |

| IPM | 76.0 (M+) | 43.1 (C3H7+) | 61.0 | 50 ms |

| d7-IPM | 83.0 (M+) | 50.1 (C3D7+) | 46.1 | 50 ms |

Experimental Protocol

Preparation of Stock Solutions (Critical)

Handling Note: IPM is extremely volatile and malodorous. All work must be performed in a functioning fume hood.

-

Internal Standard Stock (IS-Stock):

-

Fill a 10 mL volumetric flask with ~8 mL of Diluent (DMSO).

-

Weigh the flask + solvent.

-

Using a gas-tight syringe, add ~10 mg of d7-IPM directly into the solvent (sub-surface).

-

Reweigh immediately to determine exact mass.

-

Dilute to volume. Calculate concentration (e.g., ~1000 µg/mL).

-

-

Analyte Stock (Std-Stock):

-

Repeat the procedure above with non-labeled IPM .

-

Target concentration: ~1000 µg/mL.

-

Preparation of Calibration Standards

Prepare a 6-point calibration curve. The concentration of the Internal Standard (d7-IPM) must be kept constant across all levels.

-

Constant IS Conc: 5.0 µg/mL (example).

-

Analyte Conc Range: 0.5 µg/mL to 20 µg/mL.

| Level | IPM Conc (µg/mL) | d7-IPM Conc (µg/mL) | Preparation |

| L1 | 0.5 | 5.0 | Dilute Std-Stock + Spike IS |

| L2 | 1.0 | 5.0 | Dilute Std-Stock + Spike IS |

| L3 | 2.5 | 5.0 | Dilute Std-Stock + Spike IS |

| L4 | 5.0 | 5.0 | Dilute Std-Stock + Spike IS |

| L5 | 10.0 | 5.0 | Dilute Std-Stock + Spike IS |

| L6 | 20.0 | 5.0 | Dilute Std-Stock + Spike IS |

Sample Analysis Workflow

-

Transfer 1.0 mL of each Calibration Standard into a 20 mL Headspace Vial.

-

Seal immediately with PTFE/Silicone crimp caps.

-

Equilibrate in HS autosampler (80°C / 20 min).

Data Analysis & RRF Calculation

Calculation Logic

For each calibration level (

Alternatively, plot the Area Ratio (

-

Slope of the line = Average RRF.

Acceptance Criteria

To validate the system for routine testing:

-

Linearity: Correlation Coefficient (

) -

RRF Precision: The %RSD of the RF values calculated at each level should be

10%. -

Sensitivity: Signal-to-Noise (S/N) at Level 1 must be

10.

Example Data Table

| Level | Conc Ratio (IPM/d7) | Area IPM | Area d7 | Area Ratio | Calculated RF |

| L1 | 0.1 | 5000 | 48000 | 0.104 | 1.04 |

| L2 | 0.2 | 10200 | 48500 | 0.210 | 1.05 |

| L3 | 0.5 | 25500 | 47900 | 0.532 | 1.06 |

| L4 | 1.0 | 51000 | 48100 | 1.060 | 1.06 |

| L5 | 2.0 | 101500 | 48200 | 2.105 | 1.05 |

| Avg | 1.05 |

Interpretation: The RRF is 1.05, indicating IPM ionizes slightly better or extracts slightly more efficiently than d7-IPM, or minor purity differences exist. This value is used to correct future unknown samples.

Visualization: SIDA Workflow

Figure 1: Workflow for Stable Isotope Dilution Analysis (SIDA) of Isopropyl Mercaptan.

Troubleshooting & Key Considerations

Oxidation (The "Disulfide" Trap)

Mercaptans readily oxidize to disulfides in the presence of oxygen and trace metals.

-

Symptom: Low recovery of IPM and appearance of a new peak at m/z 150 (Di-isopropyl disulfide).

-

Mitigation:

-

Use EDTA (0.05%) in the diluent if using aqueous mixtures (to chelate metals).

-

Purge headspace vials with Nitrogen before capping.

-

Analyze immediately after preparation.

-

Carryover

Sulfur compounds are "sticky" and can adsorb to active sites in the GC inlet liner.

-

Protocol: Use "Ultra Inert" liners with wool. Run a solvent blank after high-concentration standards.

-

Check: Monitor m/z 76 in blank injections.

Deuterium Exchange

While the alkyl deuteriums (C-D) are stable, the thiol proton (-SH) can exchange with protic solvents (like water or methanol), becoming -SD.

-

Impact: This shifts the mass by +1.

-

Solution: Since we monitor the molecular ion, if -SH becomes -SD, m/z 83 becomes 84. However, if using DMSO (aprotic), this is minimized. If using Methanol-d4, the exchange is uniform. Stick to DMSO to minimize this complexity.

References

-

European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities."[11] EMA/CHMP/QWP/251344/2006. Link

-

U.S. Food and Drug Administration (FDA). "M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." Guidance for Industry. Link

-

Sigma-Aldrich (Merck). "Volatile Organic Compounds by GC-MS." Technical Bulletin. Link

-

Restek Corporation. "Analysis of Sulfur Compounds in Light Petroleum Matrices." Application Note. Link

-

Agilent Technologies. "Headspace GC/MS Analysis of Volatile Organic Compounds." Application Note 5991-0986EN. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pharmaguru.co [pharmaguru.co]

- 4. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn2.hubspot.net [cdn2.hubspot.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. gcms.cz [gcms.cz]

- 10. img.antpedia.com [img.antpedia.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Application Note: High-Resolution Monitoring of Thiol-Disulfide Exchange Kinetics Using Deuterated Tracers and LC-MS/MS

Introduction to Redox Proteomics

Thiol-disulfide exchange is a fundamental post-translational modification governing redox signaling, protein folding, and enzymatic regulation. Dysregulation of these networks is a hallmark of aging, heart failure, and neurodegenerative diseases. To map these dynamic changes, researchers employ differential alkylation strategies using isotope-coded mass tags[1].

By sequentially labeling native free thiols with a "light" isotopic probe and reversibly oxidized thiols with a "heavy" deuterated tracer, high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) can precisely quantify the oxidation state of thousands of cysteine residues simultaneously 2[2].

Mechanistic Principles & Causality

The core principle of this application relies on the sequential alkylation of cysteine residues using N-ethylmaleimide (NEM) isotopologues.

-

Initial Free Thiol Blocking: Free thiols are covalently blocked with light NEM (d0-NEM). Causality: NEM undergoes a rapid Michael addition with thiolate anions. Performing this at a slightly acidic pH (6.5–6.8) minimizes artefactual thiol-disulfide scrambling. The lower pH protonates the majority of cysteines, reducing their nucleophilicity toward existing disulfides, while remaining reactive enough for the highly electrophilic NEM to trap them 3[3].

-

Disulfide Reduction: Disulfides are reduced using Tris(2-carboxyethyl)phosphine (TCEP). Causality: TCEP is strictly chosen over Dithiothreitol (DTT) because it is a phosphine-based reductant that lacks thiol groups. If DTT were used, its free thiols would consume the subsequent alkylating reagents 4[4].

-

Heavy Isotope Labeling: Newly liberated thiols are alkylated with deuterated NEM (d5-NEM). Causality: d5-NEM shares identical chemical reactivity and chromatographic retention time with d0-NEM, but introduces a +5.031 Da mass shift. This prevents LC elution shifts (a common issue with bulkier affinity tags) and allows direct ratiometric quantification of the reduced vs. oxidized states in the MS1 spectra 5[5].

Workflow Visualization

Differential alkylation workflow for redox proteomics using d0/d5-NEM.

Self-Validating Experimental Protocol

To ensure trustworthiness and data integrity, this protocol integrates a self-validating system using isotopic spike-in controls to monitor artefactual oxidation or incomplete reduction.

Phase 1: Lysis and Free Thiol Trapping

-

Buffer Preparation: Prepare a denaturing lysis buffer containing 100 mM Tris-HCl (pH 6.8), 1% SDS, and 50 mM d0-NEM.

-

Internal Control Spike-in (Validation Step): Add 1 µg of a fully reduced, non-endogenous standard protein (e.g., DTT-reduced yeast enolase) to the lysis buffer prior to tissue addition. Causality: If downstream MS detects any d5-NEM labeling on this standard, it proves artefactual oxidation occurred during sample handling, invalidating the run.

-

Lysis: Homogenize the tissue or cells directly in the lysis buffer. Incubate in the dark at room temperature for 30 minutes. Causality: Darkness prevents UV-induced degradation of the maleimide ring.

Phase 2: Quenching and Reagent Removal

-

Precipitation: Add 5 volumes of ice-cold acetone to the lysate. Incubate at -20°C for 2 hours.

-

Pelleting: Centrifuge at 15,000 x g for 15 minutes. Discard the supernatant.

-

Causality: This step completely removes unreacted d0-NEM. Failure to remove d0-NEM will result in competition during the heavy labeling phase, skewing the quantification of oxidized thiols 4[4].

Phase 3: Reduction of Reversibly Oxidized Thiols

-

Resuspension: Dissolve the protein pellet in 100 mM Tris-HCl (pH 7.5), 1% SDS.

-

Reduction: Add TCEP to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.

-

Causality: The pH is raised to 7.5 to optimize the thermodynamic reduction efficiency of TCEP and prepare the nascent thiols for the second alkylation step 3[3].

Phase 4: Heavy Isotope Labeling (Deuterated Tracer)

-

Alkylation: Add d5-NEM to a final concentration of 50 mM. Incubate in the dark at room temperature for 30 minutes.

-

Quenching: Quench the reaction by adding DTT to 100 mM, followed by a second acetone precipitation to clean the sample prior to digestion 6[6].

Phase 5: Proteolytic Digestion & LC-MS/MS

-

Digestion: Resuspend the pellet in 50 mM Ammonium Bicarbonate and digest with Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

-

Analysis: Analyze via high-resolution LC-MS/MS (e.g., Orbitrap or Q-Exactive).

Quantitative Data Interpretation

The oxidation state of each cysteine is calculated using the extracted ion chromatogram (XIC) intensities of the light and heavy peptide pairs. Because d0 and d5 labeled peptides co-elute, the ratio can be extracted directly from a single MS1 scan.

Calculation: % Oxidation = [Intensity(d5)] / [Intensity(d0) + Intensity(d5)] × 100

Table 1: Quantitative Mass Shifts for Common Deuterated Tracers

| Alkylating Reagent | Target Redox State | Chemical Formula Added | Monoisotopic Mass Shift (Da) | MS/MS Reporter Ion |

| d0-NEM | Reduced (Free Thiol) | C6H7NO2 | +125.0477 | None |

| d5-NEM | Oxidized (Disulfide) | C6H2D5NO2 | +130.0790 | None |

| d0-IAA | Reduced (Free Thiol) | C2H4NO | +57.0215 | None |

| d4-IAA | Oxidized (Disulfide) | C2D4NO | +61.0466 | None |

Note: NEM is generally prioritized over Iodoacetamide (IAA) for the initial blocking step. IAA exhibits higher rates of off-target alkylation (e.g., on lysine or histidine residues) and reacts significantly slower, allowing more time for artefactual thiol scrambling to occur during lysis.

References

-

SPEAR: a proteomics approach for simultaneous protein expression and redox analysis. biorxiv.org. 2

-

Differential Cysteine Labeling and Global Label-Free Proteomics Reveals an Altered Metabolic State in Skeletal Muscle Aging. ACS Publications. 4

-

Mass Spectrometry-Based Redox and Protein Profiling of Failing Human Hearts. MDPI. 3

-

Redox proteomics combined with proximity labeling enables monitoring of localized cysteine oxidation in cells. PMC. 6

-

A mass spectrometry-based isotope-coded mass tag method to map thiol accessibility in biological systems. PubMed. 1

-

Isotope-coded affinity tag approach to identify and quantify oxidant-sensitive protein thiols. PubMed. 5

Sources

- 1. A mass spectrometry-based isotope-coded mass tag method to map thiol accessibility in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SPEAR: a proteomics approach for simultaneous protein expression and redox analysis | bioRxiv [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isotope-coded affinity tag approach to identify and quantify oxidant-sensitive protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redox proteomics combined with proximity labeling enables monitoring of localized cysteine oxidation in cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of Deuterated Isopropyl Mercaptan

The following technical support guide addresses the specific challenges of analyzing Deuterated Isopropyl Mercaptan (Isopropyl-d7-thiol) via Gas Chromatography (GC). This guide is structured to move from the most common hardware-induced failures to complex chemical reactivity issues.